

Tris(dimethylamino)antimony solubility and reactivity with solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(dimethylamino)antimony*

Cat. No.: *B3152151*

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Reactivity of **Tris(dimethylamino)antimony**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)antimony, with the chemical formula $C_6H_{18}N_3Sb$, is an organoantimony compound also known as antimony tris(dimethylamide).^{[1][2]} It is a colorless to yellow liquid that serves as a chemical intermediate, particularly in the synthesis of other organoantimony compounds and as a precursor for the growth of antimony-containing thin films in the electronics industry.^{[1][3][4]} A critical characteristic of this compound is its high sensitivity to air, moisture, light, and heat, necessitating specialized handling procedures under an inert atmosphere.^{[2][3][5]} This guide provides a comprehensive overview of its solubility and reactivity with various solvents, supported by experimental protocols and diagrams to ensure safe and effective handling.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **tris(dimethylamino)antimony** is presented below. This data is essential for its proper storage, handling, and use in experimental setups.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₈ N ₃ Sb	[1][6]
Molecular Weight	253.99 g/mol	[5][7]
Appearance	Colorless to yellow liquid	[3][5][8]
Density	1.325 g/mL at 25 °C	[1]
Boiling Point	32-34 °C at 0.45 mmHg	[2]
Vapor Pressure	< 0.2 mm Hg @ 20°C	[1]
Flash Point	7 °F	[2]
Sensitivity	Air, moisture, light, and heat sensitive	[2][3][5]
Storage	Store cold (-20°C), under a dry inert atmosphere (e.g., Nitrogen)	[2][5][9]

Solubility Profile

Detailed quantitative solubility data for **tris(dimethylamino)antimony** is not readily available in the literature, primarily due to its high reactivity with many common solvents. However, its solubility can be inferred from its synthesis, which is conducted in solvents like n-hexane and ether, and its general reactivity profile.[10] The compound's behavior in different solvent classes is summarized in the table below.

Solvent Class	Example Solvents	Solubility/Reactivity	Mechanism/Notes	Reference
Protic Solvents	Water, Alcohols (e.g., Methanol, Ethanol)	Reacts Violently	Rapidly hydrolyzes upon contact with moisture, water, or other protic solvents, liberating dimethylamine. This is a hazardous reaction.	[1][2]
Non-Polar Aprotic Solvents	n-Hexane, Toluene, Benzene	Soluble	Expected to be soluble based on its use in hydrocarbon solvents during synthesis. These solvents are non-reactive.	[10][11]
Polar Aprotic Solvents	Diethyl Ether, Tetrahydrofuran (THF)	Soluble	Ether is used during its synthesis, indicating good solubility and compatibility. Other polar aprotic solvents are likely suitable.	[10]
Halogenated Solvents	Dichloromethane (DCM), Chloroform	Likely Soluble	Generally soluble, but caution is advised as	[11]

reactivity with some organometallics can occur, especially in the presence of impurities or light.

Acids	Hydrochloric Acid, Acetic Acid	Reacts	Incompatible with acids. The dimethylamino groups are basic and will react with acids. [1]
-------	--------------------------------	--------	--

Reactivity and Stability

Tris(dimethylamino)antimony is a reactive compound, and understanding its incompatibilities is crucial for safety. It is stable when stored in a sealed container under a dry, inert atmosphere and away from heat and light.[1]

Reactant/Condition	Reactivity	Products/Hazards	Reference
Water/Moisture	Reacts rapidly	Liberates flammable and irritating dimethylamine gas. The reaction is exothermic.	[1]
Alcohols	Reacts	Similar to water, undergoes solvolysis to liberate dimethylamine.	[1]
Acids	Reacts	Incompatible; undergoes acid-base reaction.	[1]
Oxidizing Agents	Reacts	Incompatible with strong oxidizing agents.	[1]
Heat, Open Flames, Sparks	Hazardous	Flammable liquid and vapor. Exposure can lead to decomposition.	[1]
Air	Reacts	Sensitive to air; may oxidize or react with atmospheric moisture.	[5]
Hazardous Decomposition	Upon reaction with water or exposure to flame	Dimethylamine, organic acid vapors, and hydrogen may be produced.	[1]

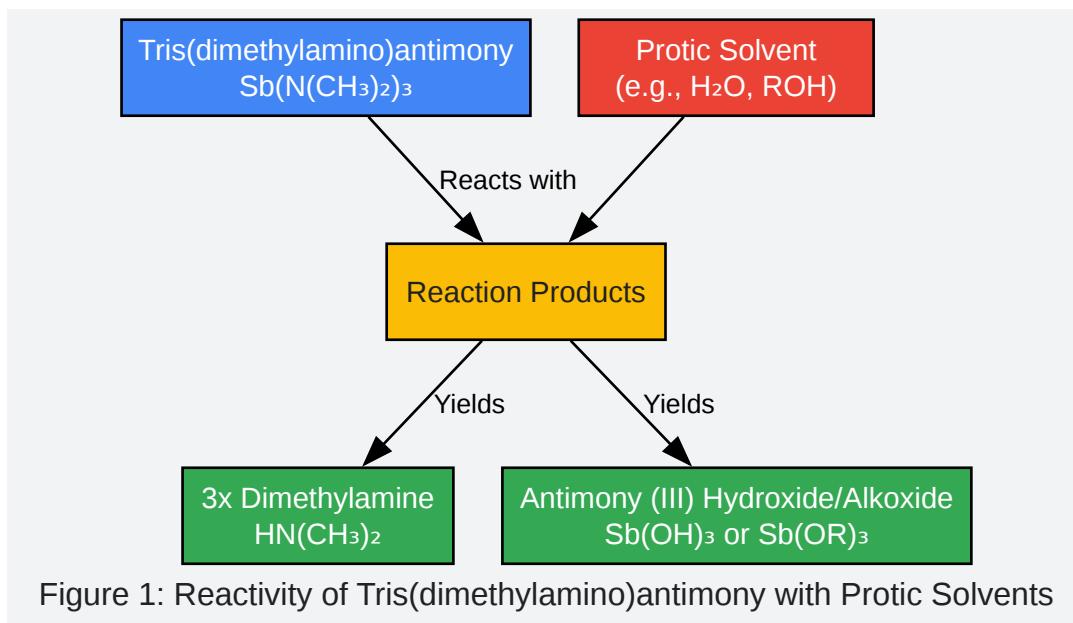
Experimental Protocols

Due to its air- and moisture-sensitive nature, **tris(dimethylamino)antimony** must be handled using specialized techniques such as a Schlenk line or in an inert-atmosphere glovebox.[\[12\]](#)

General Handling and Transfer of Tris(dimethylamino)antimony (Schlenk Line Technique)

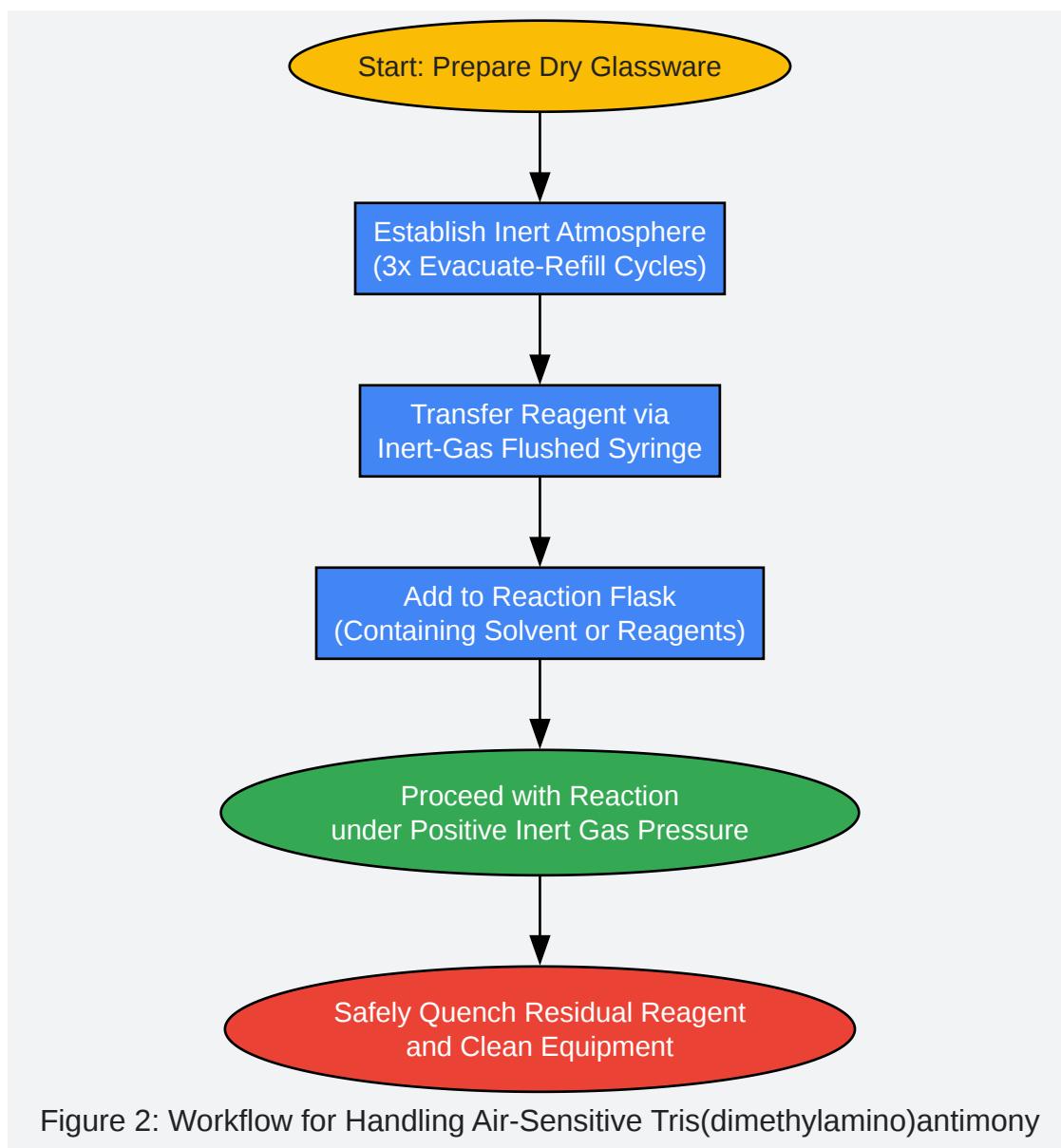
This protocol outlines the procedure for safely transferring the liquid from a storage container to a reaction flask.

- Preparation: Ensure all glassware (reaction flask, syringes, needles) is rigorously dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator. Assemble the glassware hot and immediately place it on the Schlenk line.
- Inert Atmosphere: Evacuate the reaction flask and backfill with a high-purity inert gas (e.g., Argon or Nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure the removal of all air and moisture.[\[12\]](#)
- Temperature Control: If the reaction is to be performed at a specific temperature, prepare the cooling or heating bath around the reaction flask.
- Liquid Transfer:
 - The **tris(dimethylamino)antimony** container (e.g., a Sure/Seal™ bottle) should have a septum. Pierce the septum with a needle connected to the inert gas line to maintain a positive pressure.
 - Use a clean, dry, gas-tight syringe that has been flushed with inert gas. Insert the syringe needle into the **tris(dimethylamino)antimony** container through the septum.
 - Slowly draw the desired volume of the liquid into the syringe. It is advisable to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.[\[12\]](#)
 - Quickly transfer the syringe to the reaction flask and inject the liquid through the flask's septum against a counter-flow of inert gas.
- Cleaning: After transfer, any residual reagent in the syringe should be quenched safely by slowly injecting it into a flask containing an alcohol solvent (e.g., isopropanol) under an inert atmosphere, followed by further dilution with water.


Protocol for Qualitative Solubility Determination

This protocol allows for the determination of solubility in a non-reactive (aprotic) solvent under an inert atmosphere.

- Apparatus Setup: Place a small, dry test tube or vial, equipped with a small magnetic stir bar and a septum, onto a Schlenk line. Perform at least three evacuate-refill cycles to establish an inert atmosphere.
- Solvent Addition: Using a dry, inert-gas-flushed syringe, transfer a precise volume (e.g., 1.0 mL) of the desired dry, degassed aprotic solvent into the test tube.[13]
- Analyte Addition: Using the liquid transfer protocol described in 5.1, add a small, known volume (e.g., 10 μ L or approximately 13 mg) of **tris(dimethylamino)antimony** to the solvent in the test tube.
- Observation: Stir the mixture vigorously. Observe for any signs of insolubility, such as the formation of a cloudy suspension, a separate liquid layer, or solid precipitate.
- Incremental Addition: If the initial amount dissolves completely, continue to add small, known increments of **tris(dimethylamino)antimony**, observing the solution after each addition until precipitation or persistent cloudiness is observed.
- Classification: Based on the amount of solute dissolved in the known volume of solvent, the solubility can be qualitatively or semi-quantitatively classified (e.g., soluble, sparingly soluble, insoluble).


Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key reactivity pathways and experimental workflows.

[Click to download full resolution via product page](#)

Figure 1: Reactivity with Protic Solvents

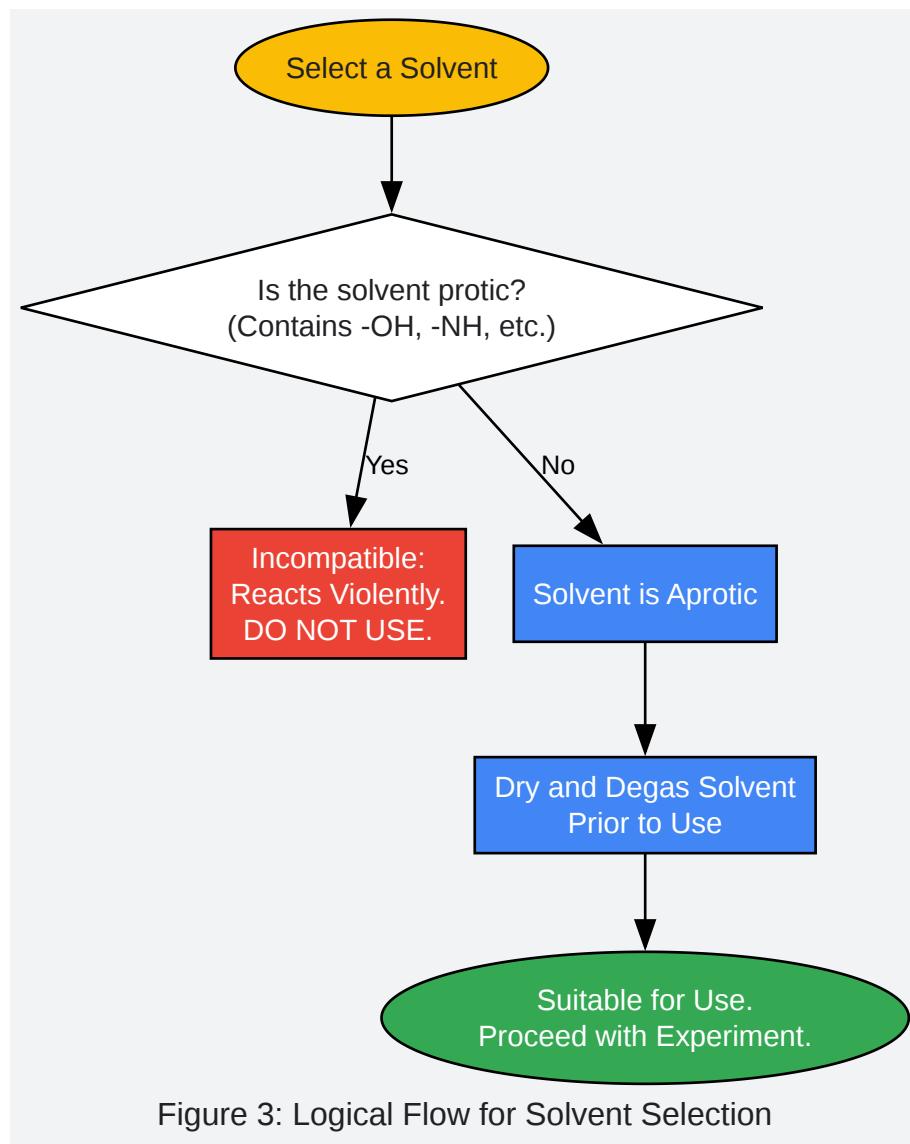


Figure 3: Logical Flow for Solvent Selection

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gelest.com [gelest.com]
- 2. TRIS(DIMETHYLAMINO)ANTIMONY | 7289-92-1 [chemicalbook.com]

- 3. Tris(dimethylamino)antimony(III) | Tris(dimethylamino)antimony(III) | C₆H₁₈N₃Sb - Ereztech [ereztech.com]
- 4. Tris(dimethylamido)antimony(III) | TDMASb | ((CH₃)₂N)₃Sb – Ereztech [ereztech.com]
- 5. Tris(dimethylamido)antimony(III), Sb(NMe₂)₃-SINOCOMPOUND [en.sinocompound.com]
- 6. strem.com [strem.com]
- 7. Tris(dimethylamino)antimony | C₆H₁₈N₃Sb | CID 4169194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. Tris(dimethylamido)antimony(III) | 7289-92-1 | FT168357 [biosynth.com]
- 10. Synthesis method of tri(dimethylamino) antimony - Eureka | Patsnap [eureka.patsnap.com]
- 11. ijsr.net [ijsr.net]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- To cite this document: BenchChem. [Tris(dimethylamino)antimony solubility and reactivity with solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3152151#tris-dimethylamino-antimony-solubility-and-reactivity-with-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com